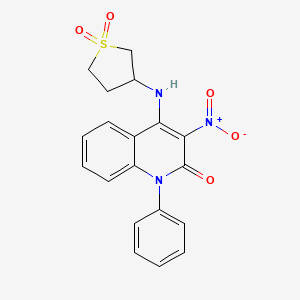
4-((1,1-dioxidotetrahydrothiophen-3-yl)amino)-3-nitro-1-phenylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Nitroquinoline Derivatives
Research in the field of organic chemistry has led to the synthesis of various nitroquinoline derivatives, focusing on their potential for biomedical applications. For example, studies have explored the synthesis of 4-aminoquinolines through copper-catalyzed reactions, highlighting their potential use in developing antimalarial medications (Oh, Kim, & Park, 2017). Furthermore, the creation of phosphoramidate derivatives of nitroquinoline for biological interest has been investigated, revealing their antimicrobial and antioxidant activities (Reddy et al., 2015).
Antimicrobial and Antioxidant Properties
Several studies have focused on the antimicrobial and antioxidant properties of nitroquinoline derivatives. Compounds such as 2-methylquinoline have been hydrogenated to their tetrahydroquinoline counterparts, showing promise in biological applications due to their conversion efficiencies and selectivity (Watanabe et al., 1984). Additionally, the synthesis of quinazolin derivatives has been explored, with findings indicating their potential as effective antioxidants, comparing favorably with common antioxidants like ascorbic acid (Al-azawi, 2016).
Electrochemical and Fluorescence Studies
The electrochemical properties and fluorescence of nitroquinoline derivatives have also been subjects of interest. For instance, research has demonstrated the use of nitroquinoline compounds in molecular electronic devices, showcasing negative differential resistance and significant on-off peak-to-valley ratios, highlighting their potential in electronic applications (Chen, Reed, Rawlett, & Tour, 1999). Furthermore, the fluorescence properties of some nitroquinoline derivatives have been studied, evaluating their potential use as molecular fluorescent probes (Motyka et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(1,1-dioxothiolan-3-yl)amino]-3-nitro-1-phenylquinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S/c23-19-18(22(24)25)17(20-13-10-11-28(26,27)12-13)15-8-4-5-9-16(15)21(19)14-6-2-1-3-7-14/h1-9,13,20H,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIHEQFNVBRKEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1,1-dioxidotetrahydrothiophen-3-yl)amino)-3-nitro-1-phenylquinolin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

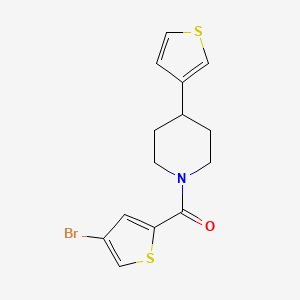
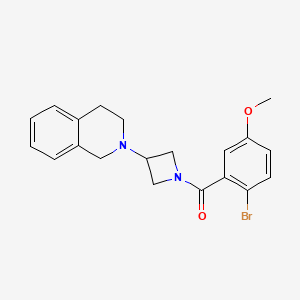
![2-[Bromo(difluoro)methyl]-5-(difluoromethyl)pyridine](/img/structure/B2412701.png)
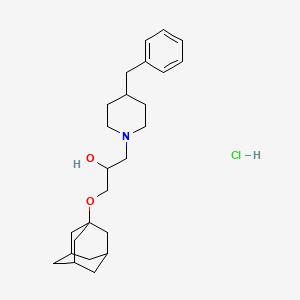
![4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2412706.png)
![N'-(4-methylbenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2412707.png)
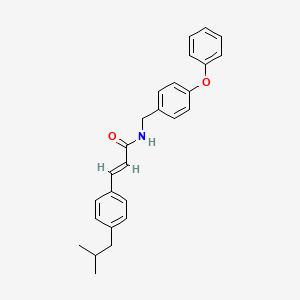
![1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B2412709.png)
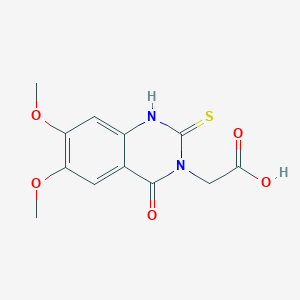
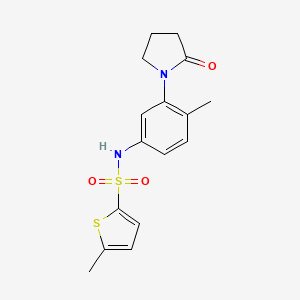
![N-{[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-methionine](/img/structure/B2412715.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(4-isopropylstyryl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2412716.png)
![Ethyl 6-methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2412719.png)
![{Tricyclo[3.2.1.0^{2,4}]octan-6-yl}methanamine hydrochloride](/img/structure/B2412721.png)